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molecular formula C12H13N B3025519 1-(2,6-dimethylphenyl)-1H-pyrrole CAS No. 15898-23-4

1-(2,6-dimethylphenyl)-1H-pyrrole

Cat. No. B3025519
M. Wt: 171.24 g/mol
InChI Key: BRHOVWCDYRJKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04960787

Procedure details

A solution of 2,6-dimethylaniline (60.5 g), glacial acetic acid (600 ml) and 2,5-dimethoxytetrahydrofuran (572 g) is refluxed for 5 hours. The solvent is evaporated at 60° and reduced pressure to give 1-(2,6-dimethylphenyl)-1H-pyrrole as an oil.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
572 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1>C(O)(=O)C>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[N:4]1[CH:12]=[CH:16][CH:15]=[CH:14]1

Inputs

Step One
Name
Quantity
60.5 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
572 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated at 60°

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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